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Compound of Interest

Compound Name: 2-Cyano-3-hydroxyquinoline

Cat. No.: B095622 Get Quote

This guide provides a comparative analysis of 2-cyano-3-hydroxyquinoline analogs, focusing

on their structure-activity relationships (SAR) as potential therapeutic agents. The information is

compiled for researchers, scientists, and drug development professionals to facilitate an

understanding of the key structural features influencing the biological activity of this class of

compounds.

Anticancer Activity
The 2-cyano-3-hydroxyquinoline scaffold is a key pharmacophore in the design of novel

anticancer agents. Modifications to this core structure have been shown to significantly impact

cytotoxic activity against various cancer cell lines.

Cytotoxicity Data
Several studies have evaluated the in vitro anticancer effects of 2-cyano-3-hydroxyquinoline
derivatives. The following table summarizes the half-maximal inhibitory concentration (IC₅₀)

values of selected analogs against different human cancer cell lines.
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Compound ID R Group Cell Line IC₅₀ (µM) Reference

4d

Phenylalanine

methyl ester at

C4

A549 (Lung

Adenocarcinoma

)

3.317 ± 0.142 [1]

MCF-7 (Breast

Adenocarcinoma

)

7.711 ± 0.217 [1]

4e

Phenylalanine

methyl ester at

C4

A549 (Lung

Adenocarcinoma

)

4.648 ± 0.199 [1]

MCF-7 (Breast

Adenocarcinoma

)

6.114 ± 0.272 [1]

Compound E

8-Nitro-7-

quinolinecarbald

ehyde

Caco-2

(Colorectal

Carcinoma)

0.535 [2]

Compound D

7-(β-trans-(N,N-

dimethylamino)et

henyl)-8-

nitroquinoline

Caco-2

(Colorectal

Carcinoma)

0.929 [2]

Compound C
7-Methyl-8-Nitro-

quinoline

Caco-2

(Colorectal

Carcinoma)

1.871 [2]

Key SAR Insights for Anticancer Activity:

The presence of an amine group at the C2 position and a cyano group at the C3 position are

often crucial for potent anticancer activity.[1]

The nature of the substituent at the C4 position significantly influences cytotoxicity. For

instance, the incorporation of a phenylalanine methyl ester at C4 has demonstrated

significant activity against A549 and MCF-7 cell lines.[1]
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Functionalization of the quinoline ring system can modulate cytotoxicity. For example, a nitro-

aldehyde derivative (Compound E) showed the highest cytotoxicity against Caco-2 cells

compared to other derivatives in the same study.[2]

Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized quinoline derivatives are commonly evaluated using

the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Caco-2) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a

humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 10,000 cells

per well and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically ranging from 0.1 to 1000 µg/mL) for a specified period (e.g., 24 hours).

Stock solutions of the compounds are usually prepared in DMSO and diluted with the culture

medium.

MTT Addition: After the incubation period, the medium is removed, and a fresh medium

containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then

incubated for another 3-4 hours.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as

DMSO, is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC₅₀ value is determined from the dose-response curve.

Experimental Workflow for Anticancer Drug Screening
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Caption: Workflow for the synthesis, screening, and SAR analysis of novel anticancer

compounds.

Enzyme Inhibition
Derivatives of the quinoline scaffold have been investigated as inhibitors of various enzymes,

highlighting their potential in treating a range of diseases.

α-Glucosidase and α-Amylase Inhibition
Certain 2-hydroxyquinoline analogs have demonstrated inhibitory activity against α-glucosidase

and α-amylase, enzymes involved in carbohydrate metabolism. This suggests their potential as

antidiabetic agents.

Compound Target Enzyme IC₅₀ (µM) Reference

6a-o (analogs) α-Glucosidase
93.5 ± 0.6 to 575.6 ±

0.4
[3]

Acarbose (Standard) α-Glucosidase 752.0 ± 2.0 [3]

7a α-Amylase 104.30 ± 3.31 [3]

7a α-Glucosidase 135.67 ± 2.80 [3]

Key SAR Insights for Enzyme Inhibition:

The position and nature of substituents on the benzylidene ring of 2-hydroxyquinoline

derivatives are crucial for their α-glucosidase inhibitory activity.[3]

The hydroxyl group on the quinolone ring plays a critical role in the inhibitory activity against

α-amylase and α-glucosidase.[3]

Dihydroorotate Dehydrogenase (DHODH) Inhibition
Analogs of the active metabolite of leflunomide, which possess a related chemical scaffold,

have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase

(DHODH), an enzyme involved in pyrimidine biosynthesis.
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A particularly promising compound, 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-

(trifluoromethyl)phenyl]propenamide, has demonstrated significant activity in arthritis models.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces

cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are

prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

Incubation: The test compounds at various concentrations are pre-incubated with the α-

glucosidase solution for a specific duration (e.g., 10 minutes) at a controlled temperature

(e.g., 37°C).

Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-

inhibitor mixture.

Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is

stopped by adding a solution of sodium carbonate.

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring

the absorbance at 405 nm.

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Acarbose is commonly used as a positive control.
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Caption: Inhibition of DHODH by 2-cyano-3-hydroxyquinoline analogs disrupts pyrimidine

synthesis.
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The 2-cyano-3-hydroxyquinoline scaffold represents a versatile platform for the development

of novel therapeutic agents. Structure-activity relationship studies have revealed that

modifications at various positions of the quinoline ring system can significantly influence their

biological activities, including anticancer and enzyme inhibitory effects. Further optimization of

lead compounds based on these SAR insights holds promise for the discovery of more potent

and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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